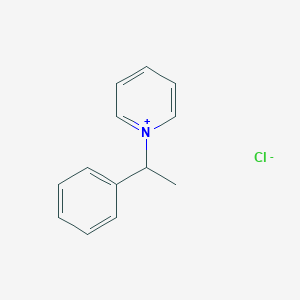![molecular formula C19H22N2O4 B14434094 Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate CAS No. 76393-55-0](/img/structure/B14434094.png)
Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a butyl ester group attached to a benzoic acid derivative, which is further substituted with a 2-methoxyphenylcarbamoylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate typically involves a multi-step process. One common method starts with the nitration of a suitable benzene derivative, followed by reduction to form an amine. This amine is then reacted with a carbamoyl chloride derivative to introduce the carbamoylamino group. Finally, esterification with butanol yields the desired butyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug delivery systems.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Butyl benzoate: A simpler ester of benzoic acid, lacking the carbamoylamino group.
4-[(2-methoxyphenyl)carbamoylamino]benzoic acid: Similar structure but without the butyl ester group.
Methyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate: Similar structure but with a methyl ester instead of a butyl ester.
Uniqueness
Butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the butyl ester group enhances its lipophilicity, while the carbamoylamino group may contribute to its biological activity.
Propiedades
Número CAS |
76393-55-0 |
|---|---|
Fórmula molecular |
C19H22N2O4 |
Peso molecular |
342.4 g/mol |
Nombre IUPAC |
butyl 4-[(2-methoxyphenyl)carbamoylamino]benzoate |
InChI |
InChI=1S/C19H22N2O4/c1-3-4-13-25-18(22)14-9-11-15(12-10-14)20-19(23)21-16-7-5-6-8-17(16)24-2/h5-12H,3-4,13H2,1-2H3,(H2,20,21,23) |
Clave InChI |
ZFSIDBXAYCKTGM-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


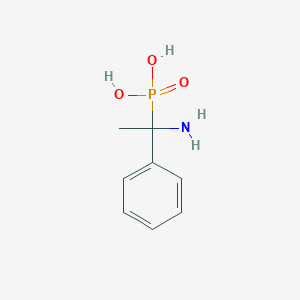
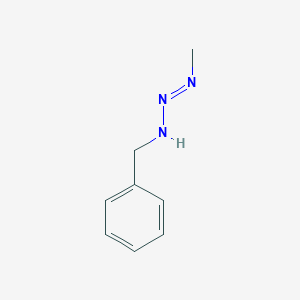
![4,4'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14434029.png)
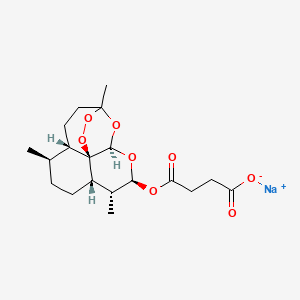
![2-{[(3-Methoxyphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14434041.png)
![1,1'-[Oxybis(methyleneselanyl)]bis(2,5-dimethylbenzene)](/img/structure/B14434047.png)
![1-{[3-(Trifluoromethyl)phenyl]methyl}aziridine-2-carbonitrile](/img/structure/B14434052.png)
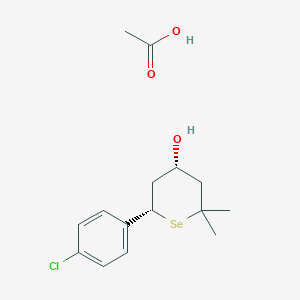
![N-(2-Hydroxyethyl)-N'-[1-(4-methoxyphenyl)ethyl]-N-methylthiourea](/img/structure/B14434069.png)
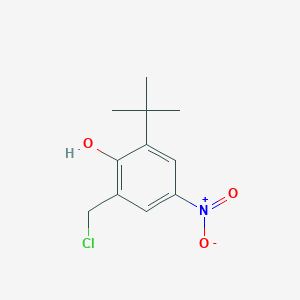
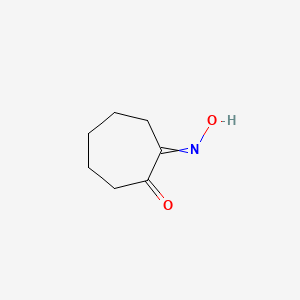
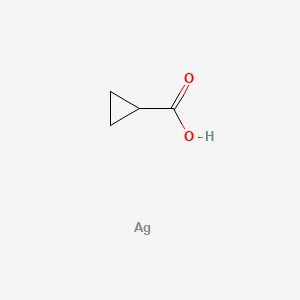
silane](/img/structure/B14434100.png)
